![molecular formula C19H18N2O5S B2465336 3-((5-etoxi benzo[d]tiazol-2-il)amino)-6,7-dimetoxiisobenzofuran-1(3H)-ona CAS No. 337932-68-0](/img/structure/B2465336.png)
3-((5-etoxi benzo[d]tiazol-2-il)amino)-6,7-dimetoxiisobenzofuran-1(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The compound, also known as 3-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-1,3-dihydro-2-benzofuran-1-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activity . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood . The compound also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .
Biochemical Pathways
The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B respectively . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain. Additionally, the compound may also affect the amyloidogenic pathway by preventing the formation of beta-amyloid plaques .
Result of Action
The inhibition of AChE and MAO-B by the compound leads to an increase in the levels of acetylcholine and dopamine in the brain . This results in improved cognitive function and mood, which are often impaired in patients with AD . Additionally, the compound’s potential to prevent the formation of beta-amyloid plaques could help slow down the progression of AD .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives, which are structurally similar, have been found to interact with a wide range of enzymes and proteins . These interactions can influence various biochemical reactions, potentially altering cellular function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of 3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves the reaction of 1,3-thiazol-2-amine with 6-ethoxy-1,3-benzothiazole-2-amine and 3-methoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure high yields and purity. The ligands formed are characterized using various analytical techniques such as FT-IR, UV-Vis, 1H and 13C NMR, and mass spectrometry .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and its various substituted forms. These compounds share similar biological activities but differ in their chemical structures and specific applications.
Propiedades
IUPAC Name |
3-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-25-10-5-8-14-12(9-10)20-19(27-14)21-17-11-6-7-13(23-2)16(24-3)15(11)18(22)26-17/h5-9,17H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSRFJDGMYNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
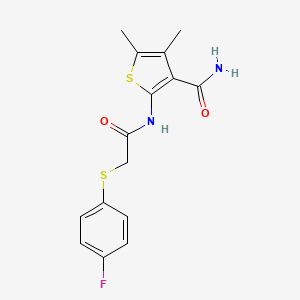
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
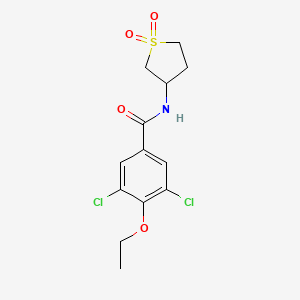
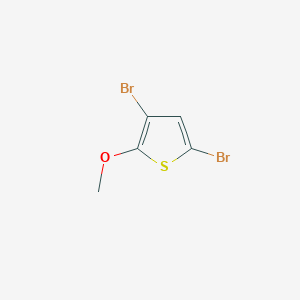
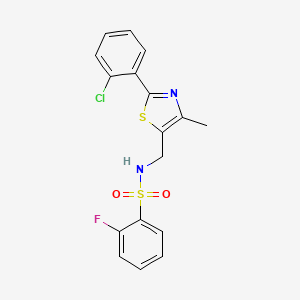
![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)
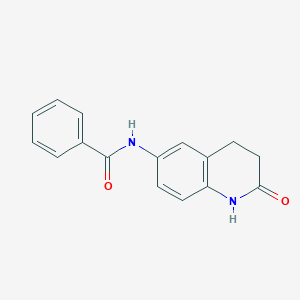
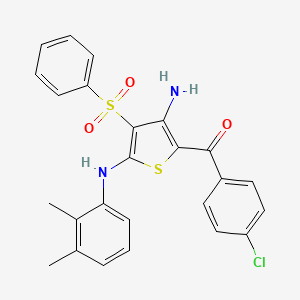
![2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2465268.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2465270.png)
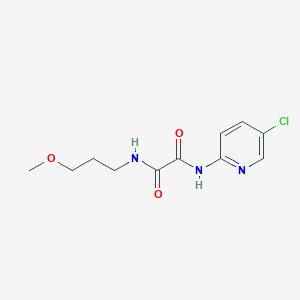
![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)
